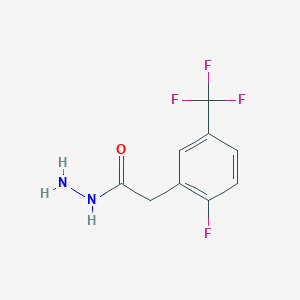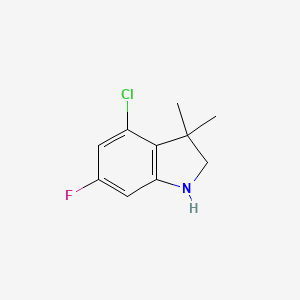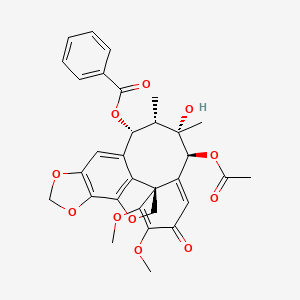
Kadsulignan E
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Kadsulignan E is a dibenzocyclooctadiene lignan isolated from the stems of Kadsura oblongifolia . Lignans are a group of chemical compounds found in plants, known for their diverse biological activities. This compound has attracted attention due to its potential therapeutic properties, including anti-inflammatory, anti-tumor, and antioxidant activities .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Kadsulignan E involves complex organic reactions. One of the methods includes the use of a photoredox-based strategy to access reactive radical intermediates, which are crucial for the formation of the dibenzocyclooctadiene framework . The synthetic route typically involves multiple steps, including radical cyclizations and oxidative cyclization reactions initiated by C–H bond abstraction at ether positions .
Industrial Production Methods
Most of the production is carried out in research laboratories using advanced organic synthesis techniques .
Análisis De Reacciones Químicas
Types of Reactions
Kadsulignan E undergoes various chemical reactions, including:
Substitution: Involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Halogens, nucleophiles
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxygenated derivatives, while reduction may produce different hydrogenated forms of this compound .
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of Kadsulignan E involves its interaction with various molecular targets and pathways. It is believed to exert its effects through the modulation of oxidative stress and inflammation pathways . The compound may also interact with specific enzymes and receptors involved in these pathways, leading to its observed biological activities .
Comparación Con Compuestos Similares
Kadsulignan E is part of a larger family of dibenzocyclooctadiene lignans, which includes compounds like kadsulignan A, kadsulignan B, and kadsulignan D . These compounds share a similar core structure but differ in their functional groups and specific biological activities . This compound is unique due to its specific arrangement of functional groups, which contributes to its distinct biological properties .
List of Similar Compounds
- Kadsulignan A
- Kadsulignan B
- Kadsulignan D
- Heteroclitin J
- Kadsuphilin N
Propiedades
Fórmula molecular |
C31H30O11 |
|---|---|
Peso molecular |
578.6 g/mol |
Nombre IUPAC |
[(1S,12R,13S,14S,15S)-15-acetyloxy-14-hydroxy-19,20-dimethoxy-13,14-dimethyl-18-oxo-3,6,8-trioxapentacyclo[9.9.1.01,16.04,21.05,9]henicosa-4(21),5(9),10,16,19-pentaen-12-yl] benzoate |
InChI |
InChI=1S/C31H30O11/c1-15-23(42-29(34)17-9-7-6-8-10-17)18-11-21-25(40-14-39-21)26-22(18)31(13-38-26)19(27(30(15,3)35)41-16(2)32)12-20(33)24(36-4)28(31)37-5/h6-12,15,23,27,35H,13-14H2,1-5H3/t15-,23+,27-,30-,31-/m0/s1 |
Clave InChI |
QBXDGQPGIRDVGF-VNFVRAFGSA-N |
SMILES isomérico |
C[C@H]1[C@H](C2=CC3=C(C4=C2[C@]5(CO4)C(=CC(=O)C(=C5OC)OC)[C@@H]([C@@]1(C)O)OC(=O)C)OCO3)OC(=O)C6=CC=CC=C6 |
SMILES canónico |
CC1C(C2=CC3=C(C4=C2C5(CO4)C(=CC(=O)C(=C5OC)OC)C(C1(C)O)OC(=O)C)OCO3)OC(=O)C6=CC=CC=C6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-{[(2R)-1-methoxypropan-2-yl]amino}pyridine-2-carbonitrile](/img/structure/B13064695.png)
![1-[2-(3-Amino-4-chloro-1H-pyrazol-1-yl)ethyl]cyclobutan-1-ol](/img/structure/B13064702.png)
![1,1-Dioxido-2,3-dihydro-4H-thieno[2,3-b]thiopyran-4-yl 2,4-dichlorobenzoate](/img/structure/B13064709.png)
![2-(2,3-Dihydrothieno[3,4-b][1,4]dioxin-5-yl)acetic acid](/img/structure/B13064711.png)
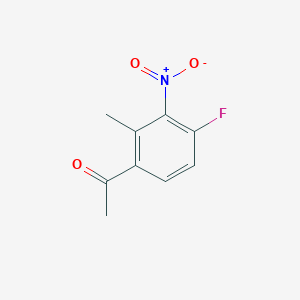
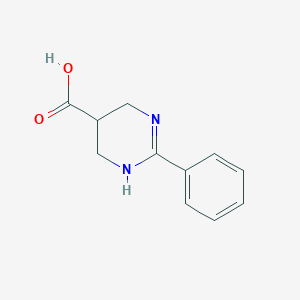
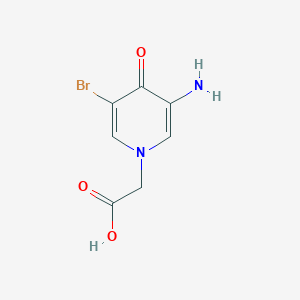
![4-Methyl-4,7-diazaspiro[2.5]octan-5-one](/img/structure/B13064740.png)
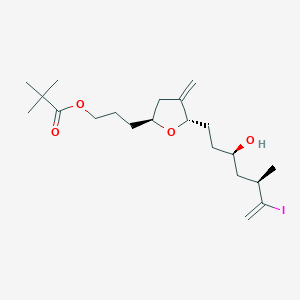
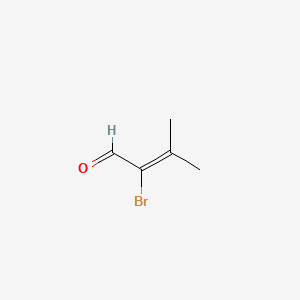
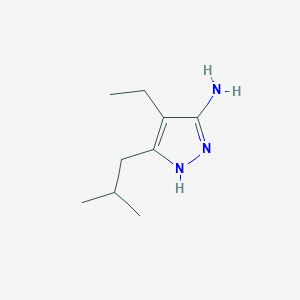
![3-[(2E,5Z)-2-[[3-(2-carboxyethyl)-5-[(E)-(3-ethyl-4-methyl-5-oxopyrrol-2-ylidene)methyl]-4-methyl-1H-pyrrol-2-yl]methylidene]-5-[(4-ethyl-3-methyl-5-oxopyrrol-2-yl)methylidene]-4-methylpyrrol-3-yl]propanoic acid](/img/structure/B13064761.png)
